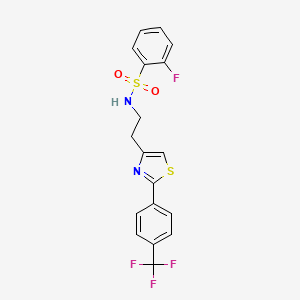

2-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which showed potent cytotoxicity against prostate cancer cells .

- Thiazoles have been explored for their antimicrobial properties. Compounds 1a and 1b, derivatives of this scaffold, exhibited good antimicrobial potential .

- Although not explicitly mentioned for this compound, thiazoles in general have shown anti-HIV activity .

- Thiazole serves as a parent material for various chemical compounds, including biocides and fungicides .

Antitumor and Cytotoxic Activity

Antimicrobial Potential

Antiviral Activity

Anti-Inflammatory Properties

Biocides and Fungicides

Printable Electronics

Mechanism of Action

Target of Action

The primary targets of this compound are the Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) . These kinases play a crucial role in necroptosis, a form of programmed cell death . Necroptosis is involved in various diseases, including inflammatory, infectious, and degenerative diseases .

Mode of Action

The compound acts as a potent inhibitor of necroptosis by targeting both RIPK1 and RIPK3 kinases . It blocks necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells . This interaction with its targets leads to the inhibition of necroptosis, thereby potentially mitigating the effects of diseases where this form of cell death is prevalent .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a type of programmed cell death distinct from apoptosis . By inhibiting RIPK1 and RIPK3, the compound prevents the formation of the necrosome, a complex that is essential for the execution of necroptosis . The downstream effects of this inhibition include the prevention of cell death and potential mitigation of disease symptoms .

Pharmacokinetics

The compound exhibits favorable and drug-like pharmacokinetic properties . In rats, it has an oral bioavailability of 25.2% , suggesting that it can be effectively absorbed and distributed within the body.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of necroptosis . By preventing the phosphorylation of RIPK3, the compound blocks the formation of the necrosome . This results in the inhibition of cell death via necroptosis , which could potentially alleviate symptoms in diseases where necroptosis plays a significant role .

properties

IUPAC Name |

2-fluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O2S2/c19-15-3-1-2-4-16(15)28(25,26)23-10-9-14-11-27-17(24-14)12-5-7-13(8-6-12)18(20,21)22/h1-8,11,23H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSNXBYIXIKDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(3-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2753189.png)

![4-Methoxy-1-methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]pyridin-2-one](/img/structure/B2753191.png)

![(Z)-8-(2-chlorobenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2753193.png)

![1-(2-Fluoropyridine-4-carbonyl)-2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B2753201.png)

![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)